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Introduction

G protein-coupled receptor 18 (GPR18), an orphan receptor with emerging significance, is
gaining traction as a potential therapeutic target in a variety of physiological and pathological
processes.[1][2] Initially identified in 1997, GPR18 shares low sequence homology with
cannabinoid receptors but is increasingly recognized for its role within the endocannabinoid
system and beyond.[1] This technical guide provides a comprehensive overview of the core
signaling pathways of GPR18, its key ligands, and the experimental methodologies used to
elucidate its function. The information is tailored for researchers, scientists, and drug
development professionals seeking a deeper understanding of this promising receptor.

GPR18 is notably expressed in immune cells, including microglia, macrophages, and
lymphocytes, as well as in the spleen, thymus, and peripheral blood leukocytes, suggesting a
critical role in immunomodulation and inflammation.[1][3] Its involvement extends to processes
such as cell migration, proliferation, and the resolution of inflammation.

Ligands of GPR18

GPRA18 is activated by several endogenous and synthetic ligands. The primary endogenous
agonists that have been identified are N-arachidonoyl glycine (NAGly) and Resolvin D2 (RvD2).
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» N-arachidonoyl glycine (NAGIy): A metabolite of the endocannabinoid anandamide, NAGly
was one of the first identified endogenous ligands for GPR18. It has been shown to stimulate
various cellular responses through GPR18, including microglia migration and proliferation.

e Resolvin D2 (RvD2): A specialized pro-resolving mediator derived from docosahexaenoic
acid (DHA), RvD2 plays a crucial role in the resolution of inflammation. Its interaction with
GPR18 highlights the receptor's importance in anti-inflammatory and pro-resolving pathways.

In addition to these endogenous ligands, several cannabinoid compounds, such as A°®-
tetrahydrocannabinol (A°-THC), have also been shown to activate GPR18.

Core Signaling Pathways

GPR18 primarily signals through the Gai/o and Gag/11 families of G proteins, leading to the
modulation of several downstream effector systems. There is also some evidence for its
coupling to Gas proteins. The activation of these pathways results in a cascade of intracellular
events that mediate the diverse physiological functions of GPR18.

Gailo-Mediated Signaling

The coupling of GPR18 to Gai/o proteins is a well-established signaling axis. Activation of this
pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic
AMP (cAMP) levels. This pathway is also implicated in the activation of the mitogen-activated
protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2
(ERK1/2).
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GPR18 Gai/o-mediated signaling pathway.

Gag/11-Mediated Signaling

GPR18 activation can also proceed through Gag/11 proteins, leading to the activation of
phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium
(Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
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GPR18 Gag/11-mediated signaling pathway.

Quantitative Data on GPR18 Signaling

The potency and efficacy of various ligands at GPR18 have been quantified in different cellular
systems and assays. The following table summarizes key quantitative data.
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Ligand Assay Cell Line Parameter Value Reference
cAMP

NAGly o CHO-GPR18  ICso 20 + 8 nM
Inhibition
Calcium HEK293/GPR

NAGIly o ECso ~100 nM
Mobilization 18
ERK1/2

~ HEK293/GPR

NAGIly Phosphorylati 18 ECso ~50 nM

on
] B-arrestin

Resolvin D2 ] CHO-GPR18 ECso 20x1018 M
Recruitment
Calcium HEK293/GPR

A°-THC o ECso ~300 nM
Mobilization 18
B-arrestin CHO-K1

A°-THC _ ECso ~1 pM
Recruitment GPR18
ERK1/2

~ HEK293/GPR

A°-THC Phosphorylati 18 ECso ~200 nM

on

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of GPR18 signaling. Below
are outlines of key experimental protocols.

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon GPR18 activation by a
Gai/o-coupled pathway.
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cAMP Assay Workflow
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Workflow for a typical CAMP measurement assay.

Methodology:

Cell Culture: Plate cells stably or transiently expressing GPR18 (e.g., CHO or HEK293 cells)
in a suitable multi-well plate and culture overnight.

o Assay Buffer: On the day of the assay, replace the culture medium with an appropriate assay
buffer.

o Forskolin Stimulation: To measure the inhibitory effect of GPR18 activation, stimulate the
cells with a known concentration of forskolin to induce cAMP production.

o Ligand Addition: Add serial dilutions of the GPR18 agonist (e.g., NAGIy) to the wells and
incubate for a specified period (e.g., 30 minutes at room temperature).

o Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration
using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence
(HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

» Data Analysis: Determine the ICso value of the agonist by plotting the percentage of inhibition
of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation
of GPR18 coupled to Gag/11 proteins.
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Calcium Mobilization Assay Workflow

Step 1 Step 2: Step 3: End:
Start: Load cells with a > U > Measure fluorescence intensity o P q
Seed GPR18-expressing cells calcium-sensitive fluorescent dye Add(eGPR’\lliélgL;"'S[ over time using a Q:‘ﬁ?:gﬁ:;“;;?j;m
(e.g., Fluo-4 AM) 8- NAGIY) plate reader (e.g., FLIPR)

Click to download full resolution via product page

Workflow for a fluorescence-based calcium mobilization assay.

Methodology:

¢ Cell Culture: Plate GPR18-expressing cells (e.g., HEK293 cells) onto black-walled, clear-
bottom multi-well plates.

e Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an
appropriate buffer, often containing probenecid to prevent dye leakage, and incubate for a
specified time (e.g., 30-60 minutes) at 37°C.

e Ligand Addition and Measurement: Place the plate in a fluorescence imaging plate reader
(FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the
automated addition of the GPR18 agonist. The fluorescence intensity is then monitored over
time to measure the change in intracellular calcium concentration.

o Data Analysis: The increase in fluorescence is proportional to the increase in intracellular
calcium. Dose-response curves are generated to determine the ECso of the agonist.

[3°S]GTPYS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of
a non-hydrolyzable GTP analog, [*°*S]GTPYS, to Ga subunits upon receptor stimulation. It is
particularly useful for studying Gai/o-coupled receptors.
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[35S]GTPyS Binding Assay Workflow
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Workflow for a [3>*S]GTPYS binding assay.

Methodology:

» Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing
GPR18.

e Assay Incubation: In a multi-well plate, incubate the cell membranes with the GPR18
agonist, GDP, and an assay buffer containing Mg2+.

e Initiation of Binding: Initiate the binding reaction by adding [3>*S]GTPyS and incubate for a
defined period (e.g., 60 minutes) at 30°C.

» Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters
to separate the membrane-bound [3>*S]GTPyS from the free radioligand.

e Quantification: Wash the filters with ice-cold buffer, and quantify the amount of bound
[3>S]GTPYS using a scintillation counter.

» Data Analysis: Determine the agonist-stimulated [3>*S]GTPyS binding by subtracting the basal
binding (in the absence of agonist) from the total binding. Construct dose-response curves to
calculate the ECso and Emax values for the agonist.

Conclusion

GPR18 is a multifaceted receptor with significant implications in immunology, inflammation, and
cellular regulation. Its signaling through Gai/o and Gag/11 pathways, activated by endogenous
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ligands like NAGly and RvD2, presents a compelling area for further research and therapeutic
development. The experimental protocols detailed in this guide provide a framework for the
robust investigation of GPR18 function. A thorough understanding of these signaling pathways
and the methodologies to study them is paramount for unlocking the full therapeutic potential of
targeting GPR18 in various disease states. As research continues, a more detailed picture of
the intricate signaling networks governed by GPR18 will undoubtedly emerge, paving the way
for novel therapeutic interventions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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